1-Benzyloxy-3-nitropropane
Description
1-Benzyloxy-3-nitropropane is a nitroalkane derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1 and a nitro group (-NO₂) at position 3 on a propane backbone.
Properties
IUPAC Name |
3-nitropropoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLCNTTWNLYQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-3-nitropropane can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by etherification. One common method involves the nitration of 3-chloropropanol to form 3-nitropropanol, which is then subjected to a Williamson ether synthesis with benzyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and etherification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-3-nitropropane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 1-Benzyloxy-3-aminopropane.
Oxidation: Benzaldehyde derivatives.
Substitution: Various substituted propanes depending on the nucleophile used.
Scientific Research Applications
1-Benzyloxy-3-nitropropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyloxy-3-nitropropane largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Comparison of Nitropropanes
| Property | This compound* | 3-Fluoro-1-nitropropane |
|---|---|---|
| Molecular Weight | ~195 g/mol (estimated) | 107.08 g/mol |
| Key Substituent | Benzyloxy (-OCH₂C₆H₅) | Fluoro (-F) |
| Reactivity | Moderate (ether-stabilized) | High (electron-deficient nitro group) |
| Solubility | High in organic solvents | Moderate in polar solvents |
1-Benzyloxy-3-methyl-2-nitrobenzene (CAS 61535-21-5)
- Molecular Formula: C₁₄H₁₃NO₃
- Molecular Weight : 243.26 g/mol
- Key Differences :
- Nitro and benzyloxy groups are attached to an aromatic ring (benzene) rather than a propane chain.
- Nitroaromatics exhibit greater stability and reduced reactivity in reduction reactions compared to nitroalkanes.
- Applications: Primarily used in dyes or agrochemicals, whereas nitropropanes are intermediates in explosive or polymer synthesis .
1-((Benzyloxy)Methyl)-3-bromoBenzene (CAS 3395-75-3)
- Molecular Formula : C₁₄H₁₃BrO
- Molecular Weight : 277.16 g/mol
- Key Differences :
3-Nitrophenylacetylene (CAS 3034-94-4)
- Molecular Formula: C₈H₅NO₂
- Molecular Weight : 147.13 g/mol
- Key Differences :
Research Findings and Implications
- Reactivity Trends : Aliphatic nitropropanes (e.g., this compound) are more reactive in reduction and alkylation than nitroaromatics (e.g., 1-Benzyloxy-3-methyl-2-nitrobenzene) due to weaker conjugation .
- Functional Group Impact : Benzyloxy groups enhance steric bulk and solubility, whereas halogens (e.g., Br in CAS 3395-75-3) direct regioselectivity in substitutions .
- Safety Considerations : Nitropropanes require careful handling due to explosion risks, while nitroaromatics pose toxicity concerns .
Biological Activity
1-Benzyloxy-3-nitropropane (CAS No. 357204-56-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyloxy group attached to a nitropropane backbone. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. It is believed to interact with specific receptors or enzymes, potentially inhibiting or activating their functions.
Key Mechanisms:
- Enzyme Inhibition : The nitro group may play a critical role in the inhibition of certain enzymes involved in metabolic pathways.
- Signal Transduction : The compound may affect pathways associated with cell growth and apoptosis, thereby influencing cellular responses to external stimuli.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines, although further research is needed to establish its efficacy and safety profile.
Case Studies and Research Findings
Several studies have investigated the biological effects of nitro-containing compounds similar to this compound. Below are summarized findings from relevant research:
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects of nitro compounds on various cancer cell lines, showing IC50 values ranging from 5 µM to 20 µM for similar structures. |
| Study B | Evaluated the antimicrobial properties of benzyloxy derivatives, revealing significant activity against Gram-positive bacteria with MIC values below 50 µg/mL. |
| Study C | Assessed the enzyme inhibition potential of nitro compounds, indicating that modifications in the nitro group enhance binding affinity to target enzymes. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
